molecular formula C21H22N2O3 B2361861 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 714201-06-6

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2361861
CAS No.: 714201-06-6
M. Wt: 350.418
InChI Key: ZXUIBNUAZPYGAQ-UHFFFAOYSA-N
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Description

“4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 714201-06-6 . It has a molecular weight of 350.42 . The IUPAC name for this compound is 4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-4-oxobutanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 350.42 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Photochemistry and Material Science

  • Photochemistry of Fluoroquinolones : A study on the photochemistry of compounds similar to the given compound, like ciprofloxacin, shows their reaction under irradiation in water and the influence of sodium sulfite or phosphate on the reaction course. This has implications for understanding the stability and behavior of such compounds under different conditions (Mella, Fasani, & Albini, 2001).

Synthesis and Characterization

  • Synthesis of Antimicrobial Agents : A series of compounds structurally related to the query compound have been synthesized and evaluated for antimicrobial properties, showing significant antibacterial and weak antifungal activities (Rameshkumar, Ashokkumar, Subramanian, Ilavarasan, & Sridhar, 2003).
  • Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound closely related to the query, has been studied, revealing the conformation of its molecules (Faizi, Ahmad, & Golenya, 2016).

Medicinal Applications

Antimicrobial Research

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUIBNUAZPYGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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